![molecular formula C18H22FN5O2 B14075092 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)

2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trelagliptin is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 inhibitor, which helps to regulate blood glucose levels by preventing the inactivation of incretin hormones. This compound is known for its once-weekly dosing regimen, which enhances patient adherence compared to other similar medications that require daily administration .

Preparation Methods

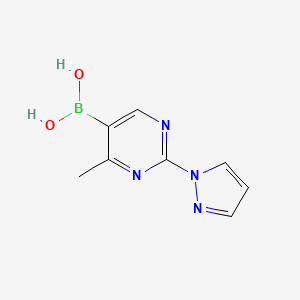

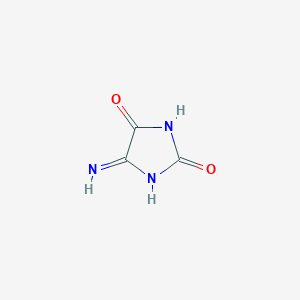

Trelagliptin can be synthesized through various methods. One common approach involves the mechanochemical salinization method, where trelagliptin solvates are milled with succinic acid in a mole ratio of 1:1. Liquid-assisted grinding with ethanol or methanol can also be used to prepare trelagliptin succinate . Another method involves recrystallization, where the crude product is dissolved in an aliphatic alcohol solvent, followed by cooling, crystallization, filtering, washing, and drying to obtain the refined product .

Chemical Reactions Analysis

Trelagliptin undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are essential for the metabolic processing of trelagliptin in the body.

Substitution Reactions: Common reagents used in these reactions include various solvents and acids.

Major Products: The primary product formed from these reactions is trelagliptin succinate, which is the active pharmaceutical ingredient used in medications.

Scientific Research Applications

Trelagliptin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat type 2 diabetes mellitus by inhibiting dipeptidyl peptidase-4, thereby increasing the levels of incretin hormones and improving insulin secretion . In chemistry, it is studied for its unique molecular structure and interactions with other compounds. In biology, it is used to explore the mechanisms of enzyme inhibition and its effects on cellular processes .

Mechanism of Action

Trelagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the inactivation of incretin hormones, which play a crucial role in regulating insulin secretion and blood glucose levels. By inhibiting dipeptidyl peptidase-4, trelagliptin increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glycemic control in patients with type 2 diabetes mellitus .

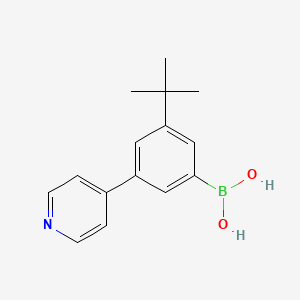

Comparison with Similar Compounds

Trelagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its once-weekly dosing regimen. Similar compounds include alogliptin, sitagliptin, linagliptin, teneligliptin, anagliptin, and vildagliptin, which typically require daily administration . Trelagliptin’s extended dosing interval offers a significant advantage in terms of patient compliance and convenience .

Properties

Molecular Formula |

C18H22FN5O2 |

|---|---|

Molecular Weight |

359.4 g/mol |

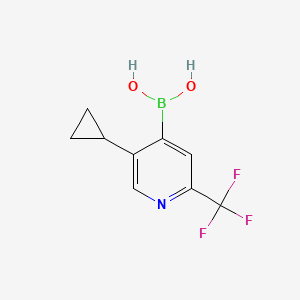

IUPAC Name |

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile |

InChI |

InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3 |

InChI Key |

PXRFGJXABJAVAW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)

![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)

![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)